2-Amino-4-isopropoxy-2-methylbutan-1-ol
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Overview
Description
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and an ether linkage within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-amino-2-methyl-1-propanol is replaced by the isopropyl group, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form different products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alcohols and alkyl halides.
Scientific Research Applications
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, while the ether linkage can affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: A structurally similar compound with a hydroxyl group instead of an ether linkage.
4-amino-2-methyl-2-butanol: Another related compound with an amino group and a hydroxyl group but lacking the ether linkage.
Uniqueness
2-amino-2-methyl-4-(propan-2-yloxy)butan-1-ol is unique due to the presence of both an amino group and an ether linkage within its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H19NO2 |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-amino-2-methyl-4-propan-2-yloxybutan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2)11-5-4-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
SELNHIBXVKHHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C)(CO)N |
Origin of Product |
United States |
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